Nitrato de miconazol
Descripción general
Descripción
El nitrato de miconazol es un agente antifúngico sintético que pertenece a la clase de compuestos imidazólicos. Se usa ampliamente para tratar diversas infecciones fúngicas, incluidas las que afectan la piel, las uñas y las membranas mucosas. El this compound funciona inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas, lo que altera la integridad de la membrana celular y conduce a la muerte de las células fúngicas .
Aplicaciones Científicas De Investigación
El nitrato de miconazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de agentes antifúngicos y sus mecanismos.
Biología: Se investiga por sus efectos sobre las membranas celulares fúngicas y su posible uso en el tratamiento de infecciones fúngicas.
Medicina: Se utiliza ampliamente en formulaciones tópicas para tratar infecciones fúngicas como el pie de atleta, la tiña inguinal y la tiña. .
Industria: Se emplea en la formulación de cremas, ungüentos y geles antifúngicos.
Mecanismo De Acción
El nitrato de miconazol ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol 14α-desmetilasa, que participa en la biosíntesis de ergosterol, un componente crítico de las membranas celulares fúngicas. Al inhibir esta enzima, el this compound altera la síntesis de ergosterol, lo que lleva a un aumento de la permeabilidad de la membrana y, en última instancia, a la muerte de las células fúngicas .
Análisis Bioquímico
Biochemical Properties
Miconazole Nitrate primarily acts by inhibiting the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Miconazole Nitrate disrupts the production of ergosterol, leading to increased cellular permeability and leakage of cellular contents .
Cellular Effects
Miconazole Nitrate’s antifungal activity is primarily due to its impact on the fungal cell membrane . By disrupting ergosterol synthesis, it alters the cell membrane’s composition and permeability, leading to leakage of cellular contents and ultimately, cell death . It has also been shown to have some activity against Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of Miconazole Nitrate involves the inhibition of the fungal CYP450 14α-lanosterol demethylase . This enzyme is responsible for converting lanosterol into ergosterol, a critical component of the fungal cell membrane . By inhibiting this enzyme, Miconazole Nitrate disrupts ergosterol synthesis, leading to changes in the cell membrane that result in increased permeability and leakage of cellular contents .
Temporal Effects in Laboratory Settings
In laboratory settings, Miconazole Nitrate has been shown to have a sustained antifungal effect . The release profile of Miconazole Nitrate-loaded transethosomal nanoparticles displayed an initial burst followed by sustained release .
Metabolic Pathways
Miconazole Nitrate is metabolized in the liver, with several new hepatic metabolites of Miconazole Nitrate identified in a study involving incubation with human liver microsomes .
Transport and Distribution
Miconazole Nitrate is a lipophilic drug with poor water solubility . It is incorporated into lipid bilayers during the formation of pharmacosomes, which are lipid-based vesicular carriers that improve the solubility and penetration of drugs .
Subcellular Localization
Given its mechanism of action, it can be inferred that Miconazole Nitrate likely localizes to the cell membrane where it exerts its effects by disrupting ergosterol synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del nitrato de miconazol implica varios pasos. Un método común incluye la reacción de cloruro de 2,4-diclorobencilo con imidazol en presencia de una base como hidruro de sodio o carbonato de potasio. Esta reacción forma 1-(2,4-diclorobencil)-imidazol. El siguiente paso implica la reacción de este intermedio con 2,4-diclorofenilacetonitrilo en presencia de una base fuerte como la amida de sodio para producir miconazol. Finalmente, el miconazol se trata con ácido nítrico para formar this compound .
Métodos de producción industrial
En entornos industriales, la síntesis de this compound a menudo emplea líquidos iónicos como medios de reacción para mejorar el rendimiento y reducir el impacto ambiental. El proceso implica el uso de alcohol 2,4-dicloro-2'-clorado fenetílico, imidazol y 2,4-diclorobencilo como materias primas. La reacción se lleva a cabo a temperaturas que oscilan entre 10 y 100 grados Celsius. Después de la reacción, la mezcla se enfría y el pH se ajusta para precipitar el this compound, que luego se recristaliza y se seca .
Análisis De Reacciones Químicas
Tipos de reacciones
El nitrato de miconazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de imidazol o en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como hidruro de sodio o carbonato de potasio para las reacciones de sustitución nucleofílica.
Productos principales formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios compuestos imidazólicos y aromáticos sustituidos
Comparación Con Compuestos Similares
Compuestos similares
Clotrimazol: Otro agente antifúngico imidazólico con un mecanismo de acción similar.
Ketoconazol: Un antifúngico imidazólico utilizado para tratar infecciones fúngicas sistémicas y superficiales.
Econazol: Un antifúngico imidazólico utilizado tópicamente para tratar infecciones de la piel.
Singularidad del nitrato de miconazol
El this compound es único en su actividad antifúngica de amplio espectro y su capacidad para inhibir tanto especies fúngicas como algunas bacterias Gram-positivas. También se conoce por su desarrollo relativamente bajo de resistencia entre los organismos susceptibles, lo que lo convierte en una opción confiable para tratar diversas infecciones fúngicas .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCACAIVAXEFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22916-47-8 (Parent) | |
Record name | Miconazole nitrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50996767 | |
Record name | (+/-)-Miconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22832-87-7 | |
Record name | Miconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22832-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miconazole nitrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miconazole nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Miconazole nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Miconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Miconazole nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does miconazole nitrate exert its antifungal activity?
A1: Miconazole nitrate, a synthetic imidazole derivative, acts as a broad-spectrum antifungal agent by inhibiting the enzyme cytochrome P450 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ergosterol synthesis, miconazole nitrate disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]
Q2: What is the molecular formula, weight, and key spectroscopic data for miconazole nitrate?
A2: Miconazole nitrate has the molecular formula C18H14Cl4N2O·HNO3 and a molecular weight of 479.13 g/mol. [, , ] Spectroscopically, it exhibits characteristic peaks in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are crucial for its identification and quantification. [, , , , ]
Q3: What are some challenges associated with formulating miconazole nitrate, and how are these addressed?
A3: Miconazole nitrate presents formulation challenges due to its poor water solubility, which can limit its bioavailability and therapeutic efficacy. [, , ] To overcome this, various strategies have been explored, including:
- Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or crospovidone, to enhance its dissolution rate. []
- Microemulsions and Nanoemulsions: These formulations encapsulate miconazole nitrate within nano-sized droplets, improving its solubility and permeation through biological membranes. [, ]
- Microencapsulation: Encapsulating miconazole nitrate within microparticles composed of polymers like Eudragit® L100 or Gantrez MS-955 has been shown to enhance drug release and improve its efficacy for oral delivery. []
- Cubosomal topical gels: These formulations, employing cubosomes as nanocarriers, have been investigated as a means to enhance drug bioavailability and provide sustained release for topical applications. []
Q4: What is known about the absorption, distribution, metabolism, and excretion of miconazole nitrate?
A5: Miconazole nitrate exhibits poor oral bioavailability (25-30%) due to extensive first-pass metabolism. [, ] Topical application remains a preferred route for local fungal infections, as it bypasses systemic circulation and allows for targeted delivery. While over 90% of miconazole nitrate binds to plasma proteins, its metabolism primarily occurs in the liver, and metabolites are excreted in the urine and feces. []
Q5: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of miconazole nitrate?
A5: Numerous studies have evaluated the efficacy of miconazole nitrate, including:
- In Vitro Antifungal Susceptibility Testing: Agar dilution methods have been employed to determine the minimum inhibitory concentrations (MICs) of miconazole nitrate against a wide range of Candida species and other fungi. [, ]
- Ex Vivo Permeation Studies: Franz diffusion cells are commonly used to assess the permeation of miconazole nitrate across artificial membranes or excised skin samples, providing insights into its topical delivery and bioavailability. [, , ]
- Animal Models: Animal models, such as guinea pigs infected with Trichophyton mentagrophytes, have been utilized to evaluate the efficacy of miconazole nitrate in treating specific fungal infections. []
- Clinical Trials: Several clinical trials have investigated the safety and efficacy of miconazole nitrate in treating various fungal infections in humans, including vulvovaginal candidiasis and diaper dermatitis. [, , , ]
Q6: What is the current understanding of resistance mechanisms to miconazole nitrate?
A6: The development of resistance to azole antifungals, including miconazole nitrate, is a growing concern. Resistance mechanisms can involve:
Q7: What drug delivery strategies are being explored to improve the targeting and efficacy of miconazole nitrate?
A7: Researchers are actively exploring innovative drug delivery systems for miconazole nitrate to improve its therapeutic index and minimize potential side effects. These strategies include:
- Nanoparticles: Loading miconazole nitrate onto solid lipid nanoparticles has shown promise in enhancing its skin penetration and accumulation for topical applications. []
- Mucoadhesive Systems: Formulating miconazole nitrate into mucoadhesive gels designed for buccal delivery could improve drug retention and efficacy in treating oral thrush. []
Q8: What analytical techniques are commonly used to characterize and quantify miconazole nitrate?
A8: Various analytical methods are employed for the quality control and analysis of miconazole nitrate, including:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for quantitative analysis of miconazole nitrate in various matrices, including pharmaceutical formulations. [, , , , ]
- UV-Vis Spectrophotometry: This method is utilized for both qualitative and quantitative analysis, exploiting the characteristic absorption properties of miconazole nitrate. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for qualitative analysis and stability testing of miconazole nitrate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.